(4-Ethoxypyrazol-1-yl)-acetic acid
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter under standard conditions) and any distinctive odors.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions. It also includes studying the compound’s reactivity with other substances.Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This could involve speculation or educated predictions about potential future applications or areas of study for the compound, based on its known properties and behaviors.
I hope this general outline is helpful. If you have a different compound or more specific questions about “(4-Ethoxypyrazol-1-yl)-acetic acid”, feel free to ask!
properties
IUPAC Name |
2-(4-ethoxypyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-6-3-8-9(4-6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRINSXAXJFXQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxypyrazol-1-yl)-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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